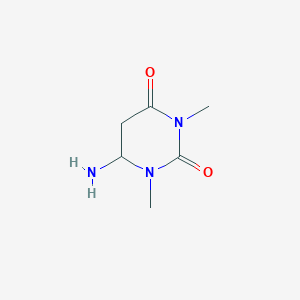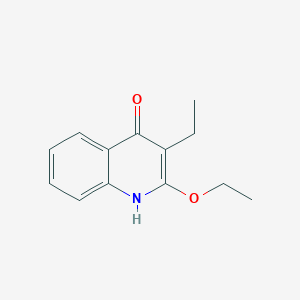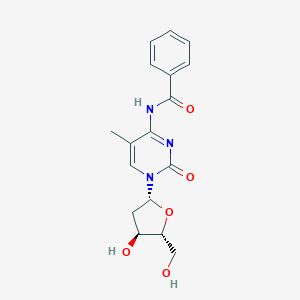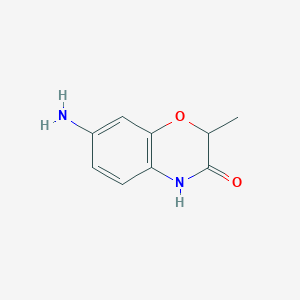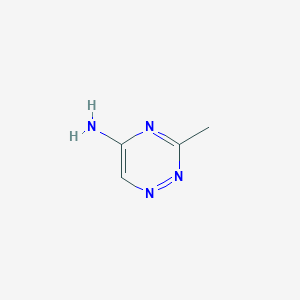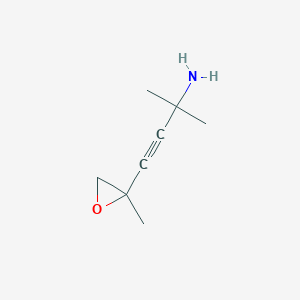
Bacitracin A (8CI)
Descripción general
Descripción
Bacitracin A (BTCA) is a polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. It is commonly used in veterinary medicine to promote growth, prevent and control diseases in farm animals. BTCA exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus. Its mechanism of action involves affecting protein synthesis, cell wall synthesis, and membrane functions .
Synthesis Analysis
The synthesis of Bacitracin A involves complex processes, including fermentation by the producing bacteria. Detailed synthetic studies and preparation of analogues are ongoing to explore alternative zinc binding groups .
Aplicaciones Científicas De Investigación
Antibacterial Agent
Bacitracin A is a potent antibacterial agent. It is produced by strains of Bacillus licheniformis and Bacillus subtilis and exhibits activity against Gram-positive bacteria . This makes it a valuable tool in the fight against bacterial infections .
Topical Applications
Due to its moderate activity and systemic toxicity, the use of Bacitracin A has been restricted to topical applications. It is often formulated along with neomycin and polymyxin B for the treatment of minor cuts and burns .
Livestock Industry
Bacitracin A has been widely used in the livestock industry for over 70 years. Despite its extensive use, little occurrence of resistance has been reported during this time .
Synthetic Studies
Synthetic studies with Bacitracin A have been conducted with the aim of preparing analogues containing alternative zinc-binding groups . These studies can provide important structure-activity insights and open avenues for the development of novel analogues with improved properties .
Metabolic Engineering
Metabolic engineering strategies have been explored for Bacitracin production. These include improving substrate utilization, using an enlarged precursor amino acid pool, increasing ATP supply, and NADPH generation . These strategies aim to enhance Bacitracin production and facilitate its industrial application .
Wound Dressing
Bacitracin has been loaded into bacterial cellulose dressings for skin wound treatment . The wet environment of these dressings ensures efficient healing, and the addition of Bacitracin enhances their antimicrobial performance .
Drug Delivery
Bacitracin A has been used in drug delivery systems. For instance, bacterial cellulose dressings loaded with Bacitracin and other antibacterial agents have been developed . These dressings not only promote wound healing but also deliver the drugs to the site of injury, enhancing their therapeutic effect .
Resistance Research
The low occurrence of resistance to Bacitracin A, despite its long-term use, makes it an interesting subject for resistance research . Understanding why resistance to Bacitracin A is rare could provide insights into how to design antibiotics that are less likely to induce resistance .
Mecanismo De Acción
Bacitracin A, also known as Bacitracin A1 (9CI), is a cyclic polypeptide antibiotic that has been extensively studied for its unique mechanism of action . This article will cover the various aspects of its action, from its primary targets to the environmental factors influencing its efficacy.
Target of Action
The primary target of Bacitracin A is the bacterial cell wall . It specifically interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports the building blocks of the peptidoglycan bacterial cell wall outside of the inner membrane .
Mode of Action
Bacitracin A prevents the formation of the bacterial cell wall by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate . This disruption in the cell wall synthesis process leads to the inability of bacteria to maintain their structural integrity, thereby inhibiting their growth .
Biochemical Pathways
The action of Bacitracin A affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, it disrupts the transport of peptidoglycan precursors across the cytoplasmic membrane, which are essential for cell wall synthesis .
Pharmacokinetics
Bacitracin A is primarily used as a topical preparation, as it can cause kidney damage when used internally . It has a short duration of action and must be given every 3 to 4 hours topically . When given intramuscularly, Bacitracin A is nephrotoxic and may lead to renal failure .
Result of Action
The result of Bacitracin A’s action is the prevention of bacterial growth. By disrupting the synthesis of the bacterial cell wall, it causes the bacteria to lose their structural integrity, which inhibits their ability to grow and multiply .
Action Environment
The efficacy and stability of Bacitracin A can be influenced by environmental factors. For instance, it requires divalent metal ions for its activity . Moreover, its nephrotoxicity when given intramuscularly suggests that its use should be restricted to topical applications, where it is generally safe .
Propiedades
IUPAC Name |
(4R)-4-[[(2S)-2-[[2-[(1S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36?,37?,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJKVJAYSVAQLU-YOJCIBLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H](C(C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H](C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bacitracin A (8CI) | |
CAS RN |
22601-59-8 | |
| Record name | Bacitracin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



